2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester
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Overview
Description
2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester is a heterocyclic compound that features a benzo[1,4]oxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-phenol with ethyl acetoacetate in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the synthesis of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which 2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester exerts its effects involves interactions with various molecular targets. The oxazine ring can interact with enzymes and receptors, modulating their activity. The specific pathways involved depend on the context of its application, such as its role in inhibiting microbial growth or modulating cellular signaling pathways in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine: This compound shares a similar core structure but differs in its functional groups and overall reactivity.
3,4-Dihydro-2H-1,4-benzoxazine derivatives: These compounds have variations in the substituents on the oxazine ring, leading to differences in their chemical and biological properties.
Uniqueness
2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester is unique due to its specific substitution pattern and the presence of the ethyl ester group. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
154365-34-1 |
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Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
ethyl 2,6-dimethyl-3-oxo-4H-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-4-17-12(16)13(3)11(15)14-9-7-8(2)5-6-10(9)18-13/h5-7H,4H2,1-3H3,(H,14,15) |
InChI Key |
UJHKIYVFDIZARB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(=O)NC2=C(O1)C=CC(=C2)C)C |
Origin of Product |
United States |
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